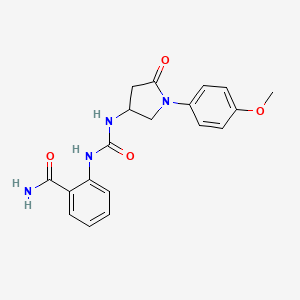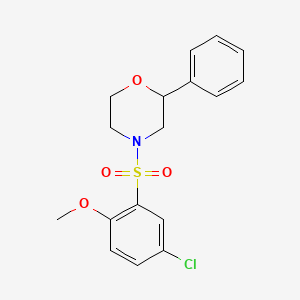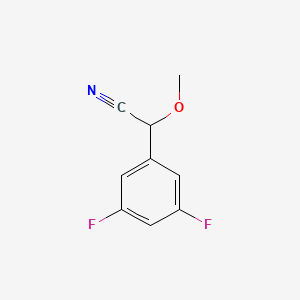![molecular formula C24H20Cl2N2O2 B2962921 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one CAS No. 317822-42-7](/img/structure/B2962921.png)
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Amide Formation : Next, react the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide. This step leads to the final product, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The structure of DMQ has been confirmed through X-ray analysis, NMR, and IR spectroscopy .
Molecular Structure Analysis
DMQ’s molecular structure consists of a quinoxalinone core with various substituents. The 2,6-dichlorophenyl group, the 4-methylbenzoyl moiety, and the thietanyl group contribute to its overall shape and properties. X-ray diffraction analysis reveals the arrangement of atoms within the crystal lattice, providing insights into its three-dimensional structure .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A novel quinoxaline derivative was synthesized, its crystal structure determined by X-ray diffraction, and its potential as an anti-cancer drug explored through docking studies against a human protein. DFT calculations and Hirshfeld surface analysis were performed to understand the molecule's electronic structure and intermolecular interactions, suggesting its utility in pharmaceutical applications (Abad et al., 2021).
Antimicrobial and Mosquito Larvicidal Activity : Research on a series of quinoxaline derivatives demonstrated their synthesis through cyclization processes and revealed their promising antibacterial, antifungal, and mosquito larvicidal activities. These findings highlight the compound's potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Catalytic Applications : The preparation of quinoxaline-based pincer complexes with ruthenium catalysts for ketone reduction was detailed, emphasizing the compound's role in facilitating chemical reactions. This study underscores the versatility of quinoxaline derivatives in catalysis and organic synthesis (Facchetti et al., 2016).
Optical and Electronic Properties
Optical Absorption and Fluorescence : Investigations into methyl derivatives of quinoxaline analogues revealed significant insights into their optical absorption and fluorescence spectra, with potential applications in luminescent and electroluminescent materials. The study also explored the influence of solvent polarity on these properties, contributing to the understanding of quinoxaline derivatives in photophysical research (Danel et al., 2010).
Electron Transport Materials : A series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives incorporating quinoxaline and pyrazine moieties were synthesized. These compounds demonstrated high electron mobilities, making them suitable as electron-transport materials for organic light-emitting devices. This research opens new avenues for the use of quinoxaline derivatives in the development of electronic and optoelectronic devices (Huang et al., 2006).
Propiedades
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-10-12-17(13-11-15)24(30)28-16(2)23(29)27(21-8-3-4-9-22(21)28)14-18-19(25)6-5-7-20(18)26/h3-13,16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDMMBANWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)
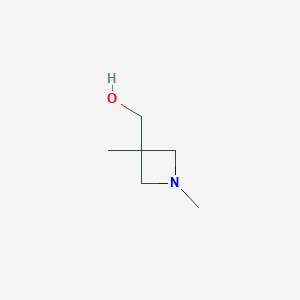


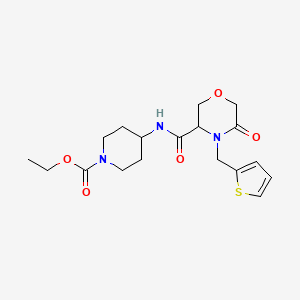
![N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2962846.png)

![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)
![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
